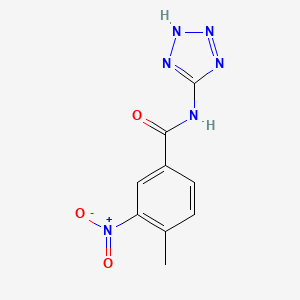
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzamide group substituted with a methyl group, a nitro group, and a tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated benzamide with sodium azide and triethyl orthoformate under reflux conditions.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, triethyl orthoformate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(2H-tetrazol-5-yl)benzamide.
Substitution: Various substituted tetrazole derivatives.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 5-amino-2H-tetrazole.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic carboxylic acids.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N-(1H-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring instead of a benzamide group.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both triazole and tetrazole rings.
Uniqueness
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity and potential interactions with biological membranes.
Eigenschaften
CAS-Nummer |
560073-32-7 |
|---|---|
Molekularformel |
C9H8N6O3 |
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N6O3/c1-5-2-3-6(4-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16) |
InChI-Schlüssel |
OWPXCCOVYJLYOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















